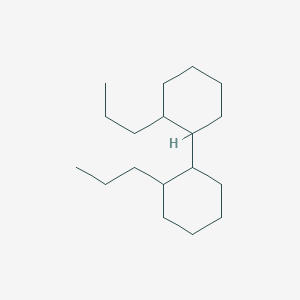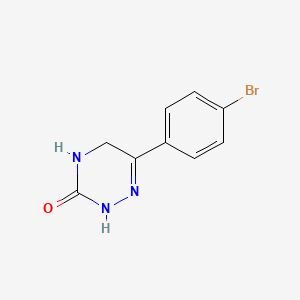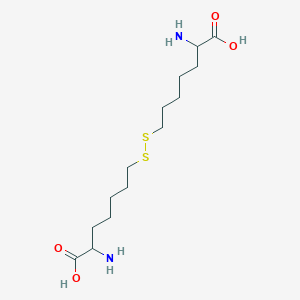
7,7'-Disulfanediylbis(2-aminoheptanoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7’-Disulfanediylbis(2-aminoheptanoic acid) is a compound with the molecular formula C14H28N2O4S2 It is characterized by the presence of two aminoheptanoic acid units linked by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Disulfanediylbis(2-aminoheptanoic acid) typically involves the formation of a disulfide bond between two molecules of 2-aminoheptanoic acid. This can be achieved through the oxidation of thiol groups present in the aminoheptanoic acid molecules. Common oxidizing agents used for this purpose include iodine and hydrogen peroxide.
Industrial Production Methods
Industrial production methods for 7,7’-Disulfanediylbis(2-aminoheptanoic acid) may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7,7’-Disulfanediylbis(2-aminoheptanoic acid) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield two molecules of 2-aminoheptanoic acid.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: 2-aminoheptanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
7,7’-Disulfanediylbis(2-aminoheptanoic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein folding and stability due to the presence of the disulfide bond.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7,7’-Disulfanediylbis(2-aminoheptanoic acid) involves the formation and cleavage of the disulfide bond. This bond plays a crucial role in the stability and function of proteins and other biomolecules. The compound can interact with various molecular targets, including enzymes and receptors, through its amino and carboxyl groups.
Comparación Con Compuestos Similares
Similar Compounds
2-aminoheptanoic acid: A precursor and structural component of 7,7’-Disulfanediylbis(2-aminoheptanoic acid).
7-aminoheptanoic acid: Another amino acid with a similar structure but lacking the disulfide linkage.
6-aminohexanoic acid: A shorter-chain analog with similar chemical properties.
Uniqueness
7,7’-Disulfanediylbis(2-aminoheptanoic acid) is unique due to the presence of the disulfide bond, which imparts distinct chemical and biological properties. This bond is crucial for its role in protein stability and potential therapeutic applications.
Propiedades
Número CAS |
86042-41-3 |
|---|---|
Fórmula molecular |
C14H28N2O4S2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
2-amino-7-[(6-amino-6-carboxyhexyl)disulfanyl]heptanoic acid |
InChI |
InChI=1S/C14H28N2O4S2/c15-11(13(17)18)7-3-1-5-9-21-22-10-6-2-4-8-12(16)14(19)20/h11-12H,1-10,15-16H2,(H,17,18)(H,19,20) |
Clave InChI |
OQHVOULLEFOOSV-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(C(=O)O)N)CCSSCCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)
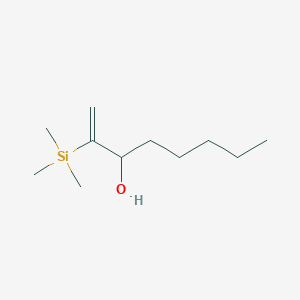
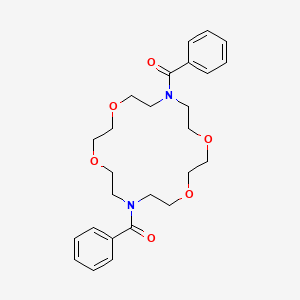


![2-Methylbicyclo[3.1.1]heptan-2-amine](/img/structure/B14424805.png)

